myxotyroside A

CAS No.:

Cat. No.: VC1948981

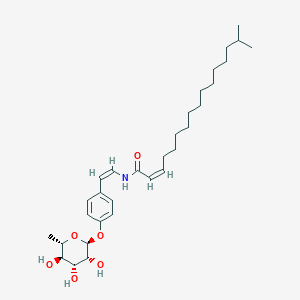

Molecular Formula: C31H49NO6

Molecular Weight: 531.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H49NO6 |

|---|---|

| Molecular Weight | 531.7 g/mol |

| IUPAC Name | (Z)-15-methyl-N-[(Z)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethenyl]hexadec-2-enamide |

| Standard InChI | InChI=1S/C31H49NO6/c1-23(2)15-13-11-9-7-5-4-6-8-10-12-14-16-27(33)32-22-21-25-17-19-26(20-18-25)38-31-30(36)29(35)28(34)24(3)37-31/h14,16-24,28-31,34-36H,4-13,15H2,1-3H3,(H,32,33)/b16-14-,22-21-/t24-,28-,29+,30+,31-/m0/s1 |

| Standard InChI Key | OEUGFCRAXXFNAR-SRUKPRNUSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)/C=C\NC(=O)/C=C\CCCCCCCCCCCC(C)C)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CNC(=O)C=CCCCCCCCCCCCC(C)C)O)O)O |

Introduction

Discovery and Structural Elucidation

Discovery from Myxobacteria

Myxotyroside A was first isolated in 2009 by Ohlendorf and colleagues from Myxococcus sp. strain 131 . Myxobacteria, belonging to the δ-subdivision of Proteobacteria, are renowned for their remarkable biosynthetic capabilities and production of structurally diverse secondary metabolites . These gliding bacteria have gained significant attention in natural product research due to their ability to produce compounds with unique chemical structures and interesting biological activities . The discovery of myxotyrosides A and B represented a new class of myxobacterial metabolites, expanding the known chemical diversity produced by these microorganisms .

Chemical Structure

Myxotyroside A features a complex molecular architecture with several distinctive structural elements. The compound possesses a tyrosine-derived core structure that has undergone specific modifications: the phenolic hydroxyl group is glycosylated with rhamnose, and the amino group is acylated with the unusual fatty acid (Z)-15-methyl-2-hexadecenoic acid . This creates a unique molecular scaffold combining amino acid, carbohydrate, and lipid components.

The IUPAC name of myxotyroside A is (Z)-15-methyl-N-[(Z)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethenyl]hexadec-2-enamide . The structure contains two Z-configured double bonds: one in the fatty acid chain and another in the ethenyl linkage between the tyrosine-derived portion and the fatty acid amide.

Physical and Chemical Properties

Myxotyroside A is characterized by the following physical and chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C32H51NO5 |

| Molecular Weight | 529.7620 Da |

| Accurate Mass | 529.3767 Da |

| Classification | Glycoside, Rhamnoside |

| Origin Organism Type | Bacterium |

| Origin Genus | Myxococcus |

| Origin Species | sp. (strain 131) |

Table 1: Physical and chemical properties of Myxotyroside A

The compound contains several functional groups: a rhamnose sugar moiety with three hydroxyl groups, an aromatic ring derived from tyrosine, an enamide linkage, and a methyl-branched fatty acid chain. These structural features contribute to its chemical properties and potential biological activities.

Structural Features and Comparison

Key Structural Elements

Myxotyroside A comprises three main structural components that contribute to its unique chemical architecture:

-

Tyrosine-Derived Core: The backbone of myxotyroside A is derived from the amino acid tyrosine, providing an aromatic core with specific sites for further modifications .

-

Rhamnose Glycosylation: The phenolic hydroxyl group of the tyrosine-derived core is glycosylated with a rhamnose sugar moiety (6-deoxyhexose). The rhamnose unit contains three hydroxyl groups and has a specific stereochemistry indicated by the (2S,3R,4R,5R,6S) configuration .

-

Unusual Fatty Acid Acylation: The amino group is acylated with (Z)-15-methyl-2-hexadecenoic acid, an unusual fatty acid with a Z-configured double bond at the 2-position and methyl branching at position 15 .

The combination of these structural elements creates a molecule that bridges the gap between glycopeptides and glycolipids, contributing to its classification as a glycopeptidolipid .

Comparison with Myxotyroside B

Myxotyroside A and myxotyroside B were isolated from the same bacterial strain and share many structural similarities . The key difference between these compounds lies in the fatty acid moiety:

| Feature | Myxotyroside A | Myxotyroside B |

|---|---|---|

| Molecular Formula | C32H51NO5 | C30H47NO6 |

| Molecular Weight | 529.7620 Da | 517.7 Da |

| Fatty Acid | (Z)-15-methyl-2-hexadecenoic acid | (Z)-2-hexadecenoic acid |

| Core Structure | Tyrosine-derived with rhamnose | Tyrosine-derived with rhamnose |

Table 2: Structural comparison between Myxotyroside A and B

The main structural difference is that myxotyroside A contains a methyl-branched fatty acid ((Z)-15-methyl-2-hexadecenoic acid), while myxotyroside B has an unbranched fatty acid ((Z)-2-hexadecenoic acid). This subtle variation might influence their respective biological activities and physicochemical properties.

Relation to Other Bacterial Glycolipids

Ohlendorf et al. noted that "the only molecules related to myxotyrosides are rhamnolipids and similarly acylated amino acids" . This position between different classes of bacterial metabolites highlights the unique nature of myxotyrosides as a distinct structural class with limited precedent in bacterial natural products.

Biological Properties

Antiparasitic Activity

More promising results were observed when testing myxotyroside A against parasites. The compound exhibited low antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria . While the activity was described as low, this finding suggests potential for further investigation, especially considering the ongoing need for new antimalarial agents due to increasing resistance to current medications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume